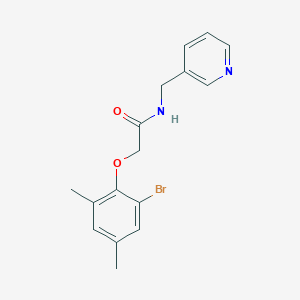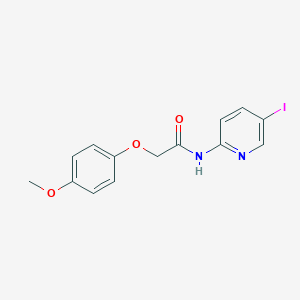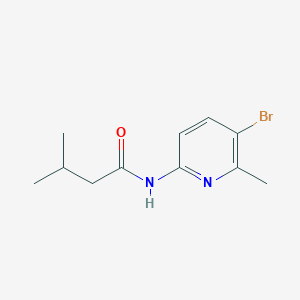![molecular formula C21H25N3O3 B250789 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B250789.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide is a synthetic compound that belongs to the class of benzamides. It is commonly known as AM-251 and is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
AM-251 selectively binds to the N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide receptor and acts as an antagonist, blocking the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. The this compound receptor is predominantly expressed in the central nervous system and is involved in various physiological processes such as appetite regulation, pain perception, and mood. By blocking the this compound receptor, AM-251 modulates these physiological processes and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AM-251 have been extensively studied in animal models. It has been shown to reduce food intake and body weight by decreasing the activity of the endocannabinoid system in the hypothalamus. In addition, AM-251 has been demonstrated to improve glucose tolerance and insulin sensitivity by modulating the activity of the endocannabinoid system in the liver and adipose tissue. Furthermore, AM-251 has been investigated for its potential use in the treatment of drug addiction, specifically to opioids and cocaine, by blocking the rewarding effects of these drugs.
Advantages and Limitations for Lab Experiments
AM-251 has several advantages and limitations for lab experiments. One of the advantages is its high selectivity and potency for the N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide receptor, which allows for specific modulation of the endocannabinoid system. However, one of the limitations is its poor solubility in water, which can make it challenging to administer in experiments. Furthermore, the use of AM-251 in experiments requires careful consideration of the potential effects on the endocannabinoid system and the physiological processes it regulates.
Future Directions
There are several future directions for the research on AM-251. One area of interest is the potential therapeutic applications in various diseases such as obesity, diabetes, and drug addiction. Further studies are needed to investigate the long-term effects and safety of AM-251 in animal models and humans. In addition, the development of novel compounds that target the endocannabinoid system with improved solubility and selectivity is an area of active research. Furthermore, the elucidation of the molecular mechanisms underlying the effects of AM-251 on the endocannabinoid system can provide insights into the physiological processes regulated by this system.
Synthesis Methods
The synthesis of AM-251 involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-aminophenyl)-4-(4-acetylpiperazin-1-yl)benzamide to form AM-251. The synthesis of this compound has been described in detail in several scientific publications.
Scientific Research Applications
AM-251 has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and drug addiction. It has been shown to reduce food intake and body weight in animal models of obesity. In addition, it has been demonstrated to improve glucose tolerance and insulin sensitivity in diabetic mice. Furthermore, AM-251 has been investigated for its potential use in the treatment of drug addiction, specifically to opioids and cocaine.
Properties
Molecular Formula |
C21H25N3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C21H25N3O3/c1-15-5-4-6-19(20(15)27-3)21(26)22-17-7-9-18(10-8-17)24-13-11-23(12-14-24)16(2)25/h4-10H,11-14H2,1-3H3,(H,22,26) |
InChI Key |
QVONUKWCRYDIRR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250706.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)






![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
